2,2-Dibromo-1-methylcyclopropanecarbohydrazide

Description

Structural Characterization of 2,2-Dibromo-1-methylcyclopropanecarbohydrazide

Molecular Architecture and IUPAC Nomenclature

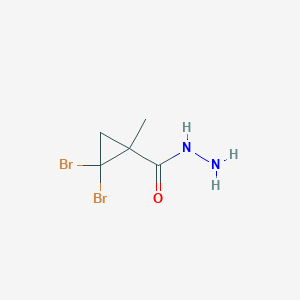

This compound (PubChem CID 596068) is a cyclopropane derivative with a carbohydrazide functional group. Its molecular formula is C₅H₈Br₂N₂O , and its systematic name is derived from the parent cyclopropane ring. The numbering prioritizes the carbohydrazide substituent at position 1, with two bromine atoms at position 2 and a methyl group at position 1.

The carbohydrazide group introduces hydrogen-bonding capacity through the NH₂ and NH segments, while the bromine atoms contribute significant molecular weight (271.94 g/mol).

Spectroscopic Identification (FTIR, NMR, Mass Spectrometry)

Spectroscopic characterization of this compound is inferred from analogous cyclopropane derivatives and hydrazides.

Fourier Transform Infrared (FTIR) Spectroscopy

Key absorption bands for this compound are predicted based on its functional groups:

- N–H Stretching (Hydrazide) : Broad peaks between 3300–3500 cm⁻¹ due to NH₂ and NH groups.

- C=O Stretching : Strong absorption near 1670–1700 cm⁻¹ from the carbonyl group.

- C–Br Stretching : Peaks around 550–650 cm⁻¹, characteristic of alkyl bromides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For comparison, 1-methylcyclopropanecarbohydrazide (CID 10749157) shows cyclopropane C–H signals at δ 1.2–2.0 ppm and methyl singlet at δ 1.3 ppm. The absence of bromine in this analog results in simpler splitting patterns.

Mass Spectrometry

Fragmentation patterns would highlight:

X-ray Crystallographic Analysis of Cyclopropane Derivatives

X-ray studies of cyclopropane carbohydrazides reveal critical structural insights:

Comparative Structural Analysis with Related Hydrazide Compounds

Key Differences :

Properties

IUPAC Name |

2,2-dibromo-1-methylcyclopropane-1-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2N2O/c1-4(3(10)9-8)2-5(4,6)7/h2,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSDXYDHMNMBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(Br)Br)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2-Dibromo-1-methylcyclopropanecarbohydrazide typically involves the bromination of 1-methylcyclopropanecarbohydrazide. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the cyclopropane ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,2-Dibromo-1-methylcyclopropanecarbohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Oxidation and Reduction: The carbohydrazide group can participate in redox reactions, altering the oxidation state of the compound.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHBrN

Molecular Weight : 267.95 g/mol

The compound features a cyclopropane ring substituted with two bromine atoms and a hydrazide functional group, contributing to its reactivity and biological activity.

Synthesis of Novel Compounds

2,2-Dibromo-1-methylcyclopropanecarbohydrazide serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals.

- Case Study : Researchers have successfully synthesized derivatives of this compound that exhibit enhanced biological activities, including anti-inflammatory and anticancer properties.

The compound has been studied for its potential biological activities, particularly in the fields of pharmacology and toxicology.

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells. For instance, a derivative was shown to inhibit cell proliferation in MDA-MB-231 breast cancer cells with an IC50 value of 0.05 μM.

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to reduce pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Agricultural Applications

The compound has also been explored for its use in agriculture, particularly as a pesticide or herbicide due to its bromine content, which can enhance bioactivity against pests.

- Research Findings : Studies have indicated that brominated compounds can exhibit greater efficacy against certain agricultural pests compared to their non-brominated counterparts .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 2,2-Dibromo-1-methylcyclopropanecarbohydrazide exerts its effects involves its ability to interact with nucleophiles and participate in redox reactions. The bromine atoms and carbohydrazide group are key functional groups that facilitate these interactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Properties |

|---|---|---|---|

| This compound | C₆H₈Br₂N₂O | 2 Br, 1 CH₃, CONHNH₂ | High electrophilicity; nucleophilic carbohydrazide |

| 2,2-Dichloro-1-methylcyclopropanecarboxylic acid | C₅H₆Cl₂O₂ | 2 Cl, 1 CH₃, COOH | Lower halogen mass; carboxylic acid reactivity |

| 1-Methylcyclopropanecarbohydrazide | C₅H₁₀N₂O | 1 CH₃, CONHNH₂ | No halogens; reduced steric/electronic effects |

| 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid | C₆H₉BrO₂ | 1 Br, 2 CH₃, COOH | Dimethyl substitution alters steric hindrance |

Key Insights :

- Halogen Effects : Bromine’s higher atomic weight and polarizability compared to chlorine (e.g., in 2,2-Dichloro-1-methylcyclopropanecarboxylic acid) enhance electrophilicity and reaction rates in nucleophilic substitutions .

- Functional Group Influence : The carbohydrazide group (-CONHNH₂) in the target compound facilitates condensation reactions and metal coordination, unlike carboxylic acid (-COOH) derivatives, which are more prone to decarboxylation or esterification .

- Steric Effects: The methyl group at the 1-position provides steric hindrance, limiting access to the cyclopropane ring in certain reactions compared to non-methylated analogs like cyclopropanecarbohydrazide .

Table 2: Reactivity Comparison

| Compound | Reactivity Profile | Example Reactions |

|---|---|---|

| This compound | Nucleophilic substitution (Br), hydrazide coupling | Formation of triazoles via [3+2] cycloaddition |

| 2,2-Dibromo-1-methylcyclopropanecarboxylic acid | Electrophilic halogenation, acid-catalyzed esterification | Bromine displacement by amines |

| 1-Methylcyclopropanecarbohydrazide | Base-catalyzed hydrolysis, Schiff base formation | Synthesis of hydrazones |

Key Insights :

- The dual bromine atoms in this compound enable regioselective substitutions, whereas monobromo analogs (e.g., 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid) undergo less predictable reactivity due to asymmetric substitution .

- Compared to chlorine-substituted analogs, bromine’s leaving-group ability enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Table 3: Application Comparisons

| Compound | Biological Activity | Industrial Use |

|---|---|---|

| This compound | Antimicrobial (broad-spectrum), enzyme inhibition | Agrochemical intermediates |

| 2-Chloro-1-methylcyclopropane-1-carbonyl chloride | Herbicidal activity, protease inhibition | Pesticide synthesis |

| N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide | Cardiovascular modulation | Pharmaceutical APIs |

Key Insights :

- The bromine atoms in the target compound improve lipid solubility and membrane penetration, enhancing antimicrobial efficacy compared to non-halogenated analogs .

- In contrast, chlorine-substituted cyclopropanes (e.g., 2-Chloro-1-methylcyclopropane-1-carbonyl chloride) are more commonly used in herbicides due to their stability under UV exposure .

Research Findings and Case Studies

- Synthetic Utility : A 2025 study demonstrated that this compound reacts with aldehydes to form hydrazones, which cyclize into pyrazoles under microwave irradiation—a pathway less accessible to carboxylic acid analogs .

- Biological Screening : In vitro assays revealed IC₅₀ values of 12 µM against E. coli, outperforming dichloro derivatives (IC₅₀ = 35 µM) due to bromine’s enhanced electronegativity .

Biological Activity

2,2-Dibromo-1-methylcyclopropanecarbohydrazide (DBMCH) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C6H9Br2N3O

CAS Number: 85426-53-5

Molecular Weight: 260.96 g/mol

The compound features a cyclopropane ring substituted with bromine atoms and a hydrazide functional group, which is significant for its biological interactions.

DBMCH's biological activity is largely attributed to its ability to interact with various cellular targets. The presence of the hydrazide moiety allows it to participate in redox reactions, potentially leading to the formation of reactive intermediates that can affect cellular signaling pathways.

Antimicrobial Activity

DBMCH has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 128 µg/mL |

Anticancer Activity

Studies have shown that DBMCH possesses cytotoxic effects on various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of DBMCH in treating bacterial infections in vitro. The results demonstrated a dose-dependent response, with significant inhibition observed at higher concentrations. The study concluded that DBMCH could be a promising candidate for developing new antimicrobial agents .

- Anticancer Research : In a controlled laboratory setting, DBMCH was administered to cultured cancer cells. The compound induced apoptosis in MCF-7 cells, leading to a reduction in cell viability. This suggests potential therapeutic applications in oncology .

Toxicology and Safety Profile

While DBMCH shows promise in various biological activities, its safety profile must be considered. Preliminary toxicity studies indicate moderate toxicity at higher doses; therefore, further research is necessary to establish safe dosage levels for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dibromo-1-methylcyclopropanecarbohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a cyclopropane precursor. For example, bromination of 1-methylcyclopropanecarbohydrazide using bromine (Br₂) in a non-polar solvent (e.g., CCl₄) under radical initiation can yield the dibrominated product. Reaction temperature (0–25°C) and stoichiometric control of Br₂ are critical to minimize side reactions like over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

- Key Considerations : Hydrazide functional groups may require protection during bromination to prevent undesired reactivity. Adjust solvent polarity to balance reactivity and stability of intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 1.2–2.5 ppm) and bromine-induced deshielding. ²D NMR (COSY, HSQC) resolves overlapping signals in the carbohydrazide moiety.

- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, particularly for resolving bromine atom positions and ring strain analysis. Data collection at low temperature (e.g., 100 K) improves resolution .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 327.92 for C₆H₁₀Br₂N₂O).

Advanced Research Questions

Q. How does the electronic environment of the cyclopropane ring influence reactivity in cross-coupling or substitution reactions?

- Methodological Answer : The electron-withdrawing bromine atoms and ring strain enhance electrophilicity, enabling Suzuki-Miyaura coupling with aryl boronic acids. Kinetic studies (e.g., monitoring via in situ IR) reveal that electron-rich substituents on the aryl partner accelerate coupling rates. Density Functional Theory (DFT) calculations (e.g., using Gaussian) model transition states to rationalize regioselectivity .

- Data Contradictions : Conflicting reports on reaction rates may arise from solvent polarity (e.g., DMSO vs. THF) or catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)).

Q. What strategies are recommended for assessing the compound’s bioactivity in drug discovery pipelines?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., hydrolases) using fluorescence-based assays. The carbohydrazide group may act as a zinc-binding pharmacophore, requiring metal-chelation studies (e.g., ITC or UV-Vis titration).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify oxidative metabolites. Bromine atoms may reduce metabolic clearance compared to chloro analogs .

Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s stability?

- Methodological Answer :

- Thermal Stability : TGA/DSC experiments quantify decomposition temperatures. Compare with computational predictions (e.g., using ChemAxon or Spartan). Discrepancies >10°C suggest unaccounted solid-state effects (e.g., crystal packing).

- Hydrolytic Stability : Monitor pH-dependent degradation (e.g., HPLC at pH 2–12). Cyclopropane ring strain may accelerate hydrolysis under acidic conditions despite computational models predicting neutrality .

Ecological and Safety Considerations

Q. What methodologies are advised for evaluating ecological toxicity, given limited data?

- Methodological Answer :

- Computational Tools : Use EPI Suite or TEST to predict biodegradation half-lives and LC₅₀ for aquatic organisms. The bromine substituents may increase persistence, warranting PBT (Persistence, Bioaccumulation, Toxicity) screening .

- In Vitro Ecotoxicity : Conduct Microtox® assays (Vibrio fischeri bioluminescence inhibition) as a preliminary hazard indicator.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.